2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane
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Overview
Description
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane is a halogenated organic compound with the molecular formula C3H2Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane typically involves the reaction of chlorofluoromethane with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be represented by the following reaction:
[ \text{CHClF}_2 + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_3\text{H}_2\text{Cl}_2\text{F}_4\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various halogenated derivatives depending on the nucleophile used.
Oxidation: Products include oxides and other oxygen-containing compounds.
Reduction: Products include hydrocarbons and partially dehalogenated compounds.
Scientific Research Applications
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms allows the compound to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-trifluoroethane: Lacks the additional chlorine and fluorine atoms, resulting in different reactivity and applications.
2-Chloro-2-fluoro-1,1,1-trifluoroethane: Similar structure but with fewer halogen atoms, leading to variations in chemical behavior.
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane: Similar but with different halogenation patterns, affecting its reactivity and uses.
Uniqueness
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4O/c4-1(3(7,8)9)10-2(5)6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOIDQJTGIMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778294 |
Source
|
Record name | 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20778294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172103-18-3 |
Source
|
Record name | 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20778294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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